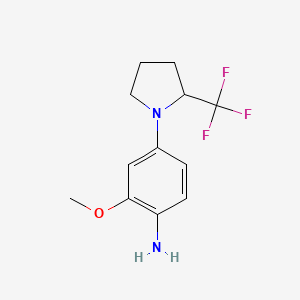
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group at the second position and a trifluoromethyl-pyrrolidinyl group at the fourth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 2-trifluoromethyl-pyrrolidine.
Nucleophilic Substitution: The 2-methoxyaniline undergoes nucleophilic substitution with 2-trifluoromethyl-pyrrolidine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(2-chloromethyl-pyrrolidin-1-yl)-aniline: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
2-Methoxy-4-(2-methyl-pyrrolidin-1-yl)-aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with specific pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C12H15F3N2O |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
2-methoxy-4-[2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3 |
Clave InChI |
LPEHQUMQJRYXSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)



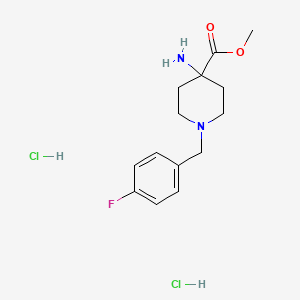


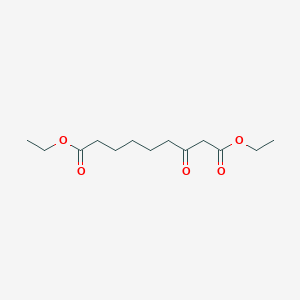
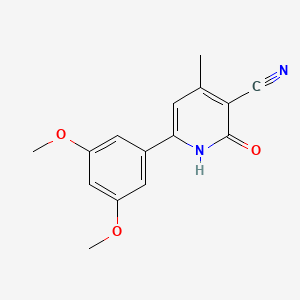
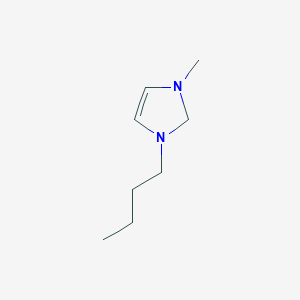
![2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)

